molecular formula C11H14O4 B14079725 Butanoic acid, 4-(3-methoxyphenoxy)- CAS No. 41214-27-1

Butanoic acid, 4-(3-methoxyphenoxy)-

Cat. No.: B14079725
CAS No.: 41214-27-1
M. Wt: 210.23 g/mol
InChI Key: UHJSBFAGGAXAIU-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(3-methoxyphenoxy)-, identified by CAS number 41214-27-1, is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This specific molecular structure features a butanoic acid chain linked via an ether bond to a 3-methoxyphenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research . As a phenoxyalkanoic acid derivative, it serves as a key building block for researchers developing more complex molecules, particularly in medicinal chemistry where such scaffolds are utilized. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Custom synthesis and bulk sizing options are available upon request to meet specific project requirements .

Properties

IUPAC Name

4-(3-methoxyphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-4-2-5-10(8-9)15-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJSBFAGGAXAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481779
Record name Butanoic acid, 4-(3-methoxyphenoxy)-
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Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41214-27-1
Record name 4-(3-Methoxyphenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41214-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-(3-methoxyphenoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3-methoxyphenoxy)butyric acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(3-methoxyphenoxy)butyric acid, a molecule of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the compound's chemical identity, synthesis, and its pivotal role as a synthetic intermediate.

Core Chemical Identity

While the broader class of phenoxybutyric acids is well-documented, 4-(3-methoxyphenoxy)butyric acid itself is a more specialized intermediate. It is crucial to distinguish it from structurally similar, and more commonly commercially available, analogues that feature additional substitutions on the phenyl ring.

Based on crystallographic studies, the definitive molecular characteristics of 4-(3-methoxyphenoxy)butyric acid have been established.[1]

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.22 g/mol [1]
CAS Number Not found in searchesN/A

Note: A specific CAS Registry Number for 4-(3-methoxyphenoxy)butyric acid was not identified in the conducted searches. Researchers should be cautious to not misidentify it with related compounds such as 4-(4-formyl-3-methoxyphenoxy)butyric acid (CAS: 309964-23-6) or 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (CAS: 136849-75-7).[2][3][4][5]

Strategic Synthesis Protocol

The synthesis of 4-(3-methoxyphenoxy)butyric acid is a two-step process commencing with the formation of an ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This methodology provides a reliable route to obtaining the target compound with high purity.[1]

Step 1: Synthesis of 4-(3-methoxyphenoxy)-butyric acid ethyl ester

This initial step involves a Williamson ether synthesis, a robust and well-established method for forming ethers. The phenoxide, generated in situ from 3-methoxyphenol and a suitable base, acts as a nucleophile, attacking the electrophilic carbon of ethyl-4-bromobutyrate.

Synthesis_Step1 reactant1 3-Methoxyphenol product 4-(3-methoxyphenoxy)-butyric acid ethyl ester reactant1->product Nucleophilic attack reactant2 Ethyl-4-bromobutyrate reactant2->product reagent1 Cesium Carbonate (Cs₂CO₃) reagent2 Acetone

Caption: Workflow for the synthesis of the ester intermediate.

Detailed Protocol:

  • To a solution of 3-methoxyphenol (8.055 mmol, 1.000 g) in acetone (20 ml), add cesium carbonate (Cs₂CO₃) (9.666 mmol, 3.149 g).

  • Stir the resulting mixture for 5 minutes at room temperature.

  • Add ethyl-4-bromobutyrate (8.055 mmol, 1.571 g) to the reaction mixture.

  • Heat the mixture under reflux for 28 hours.

  • After cooling to room temperature, the slurry is poured onto a mixture of water, ice, and hydrochloric acid.

  • Extract the aqueous phase with dichloromethane (4 x 25 ml).

  • Combine the organic layers, wash with water (3 x 25 ml), and dry over magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography using 100% dichloromethane as the eluent to yield the pure ester as a slightly yellow oil.[1]

Step 2: Hydrolysis to 4-(3-methoxyphenoxy)butyric acid

The second step is a saponification reaction, where the ethyl ester is hydrolyzed under basic conditions to yield the carboxylate salt, which is subsequently protonated to give the final carboxylic acid.

Synthesis_Step2 reactant 4-(3-methoxyphenoxy)-butyric acid ethyl ester product 4-(3-methoxyphenoxy)butyric acid reactant->product Hydrolysis reagent1 Sodium Hydroxide (1 M NaOH) reagent2 Acetone/Water

Caption: Workflow for the hydrolysis to the final product.

Detailed Protocol:

  • Dissolve 4-(3-methoxyphenoxy)-butyric acid ethyl ester (2.938 mmol, 0.700 g) in a mixture of acetone (10 ml) and water (5 ml).

  • Add 1 M sodium hydroxide (20 ml) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into a water/hydrochloric acid solution (50 ml) to precipitate the product.[1]

  • Further purification can be achieved through recrystallization.

Application in Drug Discovery: An Intermediate for Estrogen Receptor Modulators

The primary documented application of 4-(3-methoxyphenoxy)butyric acid is as a key intermediate in the synthesis of novel estrogen receptor modulators.[1] Estrogen receptors are critical targets in the treatment of a variety of diseases, including breast cancer, osteoporosis, and menopausal symptoms.

The structural motif of 4-(3-methoxyphenoxy)butyric acid provides a versatile scaffold for the elaboration into more complex molecules designed to interact with the ligand-binding domain of estrogen receptors. The butyric acid side chain allows for the introduction of various functional groups or pharmacophores, while the methoxyphenoxy group can be modified to optimize binding affinity and selectivity for different estrogen receptor subtypes (ERα and ERβ).

Application start 4-(3-methoxyphenoxy) butyric acid step1 Chemical Modification start->step1 Scaffold product Novel Estrogen Receptor Modulators step1->product Synthesis target Estrogen Receptors (ERα / ERβ) product->target Biological Target

Caption: Role as an intermediate in developing estrogen receptor modulators.

The development of new estrogen receptor modulators with improved efficacy and side-effect profiles is an active area of research. The availability of versatile intermediates like 4-(3-methoxyphenoxy)butyric acid is essential for the rapid synthesis and screening of libraries of potential drug candidates.

Conclusion

4-(3-methoxyphenoxy)butyric acid is a valuable, albeit specialized, chemical entity. Its synthesis is achievable through standard organic chemistry techniques, and its utility as a building block in the creation of potential therapeutics, specifically estrogen receptor modulators, underscores its importance in the field of medicinal chemistry. Accurate identification and differentiation from structurally related compounds are paramount for its successful application in research and development.

References

  • PubChem. 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. [Link]

  • PubChem. 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. [Link]

  • Heilmann-Brohl, J., Jaouen, G., & Bolte, M. (2009). 4-(3-Methoxyphenoxy)butyric acid. Acta Crystallographica Section E: Crystallographic Communications, 65(4), o778. [Link]

  • ChemBK. Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. [Link]

  • Angene Chemical. Butanoic acid, 4-[4-(hydroxymethyl)-3-methoxyphenoxy]- (CAS# 136849-75-7). [Link]

Sources

A Comprehensive Technical Guide to Phenoxybutyric Acid Derivatives and Their Isomers: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Phenoxybutyric acid derivatives represent a versatile class of compounds with a rich history in agrochemicals and burgeoning potential in therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, stereoisomerism, and diverse biological activities of these molecules. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental design, offering field-proven insights for researchers and drug development professionals. We will explore their applications as herbicides, their emerging roles as anticancer and neuroprotective agents, and their function as modulators of peroxisome proliferator-activated receptors (PPARs). This guide is designed to be a self-validating resource, with detailed experimental protocols and a robust foundation of cited literature to support all claims.

Introduction: The Enduring Relevance of the Phenoxybutyric Acid Scaffold

The phenoxybutyric acid core, characterized by a phenoxy group linked to a butyric acid moiety, provides a flexible scaffold for chemical modification, leading to a wide array of derivatives with distinct physicochemical properties and biological activities. Historically, these compounds, particularly chlorinated derivatives like 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB), have been extensively utilized as selective herbicides in agriculture.[1] Their mechanism of action as pro-herbicides, being converted into active phenoxyacetic acid herbicides within susceptible plants, showcases an early example of targeted bioactivation.[1]

More recently, the focus has shifted towards the therapeutic potential of phenoxybutyric acid derivatives. This has been driven by the discovery of their diverse pharmacological effects, including anticancer, neuroprotective, and metabolic regulatory activities. The structural similarity of some derivatives to endogenous signaling molecules has opened up new avenues for drug design and development. A critical aspect of understanding and harnessing the full potential of these compounds lies in the study of their stereoisomerism. The presence of a chiral center in many phenoxybutyric acid derivatives means that their biological effects can be highly dependent on the specific enantiomer, a crucial consideration for therapeutic applications where specificity and safety are paramount.

This guide will navigate the multifaceted world of phenoxybutyric acid derivatives, from their fundamental synthesis to their complex biological interactions, providing researchers with the knowledge to both understand and innovate in this exciting field.

Synthesis of Phenoxybutyric Acid Derivatives: Strategies and Methodologies

The synthesis of phenoxybutyric acid and its derivatives can be achieved through several well-established chemical routes. The choice of method often depends on the desired substitution pattern on the aromatic ring and the stereochemical requirements of the final product.

General Synthesis of Phenoxybutyric Acids

A common and straightforward method for the synthesis of phenoxybutyric acids involves the Williamson ether synthesis. This reaction entails the nucleophilic substitution of a haloalkanoic acid or its ester with a phenoxide ion.

Experimental Protocol: Synthesis of 4-Phenoxybutyric Acid [2]

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the desired phenol in a suitable solvent such as ethanol or acetone.

  • Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenol and form the corresponding phenoxide salt.

  • Nucleophilic Substitution: To the phenoxide solution, add an equimolar amount of a 4-halobutyric acid ester (e.g., ethyl 4-bromobutyrate).

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Hydrolysis: After cooling the reaction mixture, add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat to reflux to hydrolyze the ester to the carboxylic acid.

  • Acidification and Isolation: Cool the mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the phenoxybutyric acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

For the synthesis of phenoxybutyric acid derivatives like 2,4-DB and MCPB, γ-butyrolactone is often used to acylate the corresponding chlorophenols.[3] Another approach involves the reaction of the appropriate chlorophenolate with a chloroalkanoic acid ester.[3]

Enantioselective Synthesis of Chiral Phenoxybutyric Acids

The synthesis of enantiomerically pure phenoxybutyric acids is crucial for evaluating the biological activity of individual stereoisomers and for the development of chiral drugs.[4] Several strategies can be employed to achieve this, including the use of chiral starting materials, chiral catalysts, or enzymatic resolutions.

Conceptual Workflow for Enantioselective Synthesis:

G cluster_0 Approaches to Enantiopure Phenoxybutyric Acids Chiral Pool Synthesis Chiral Pool Synthesis Use of enantiopure starting materials (e.g., chiral lactones) Use of enantiopure starting materials (e.g., chiral lactones) Chiral Pool Synthesis->Use of enantiopure starting materials (e.g., chiral lactones) Asymmetric Catalysis Asymmetric Catalysis Use of chiral catalysts for stereoselective reactions Use of chiral catalysts for stereoselective reactions Asymmetric Catalysis->Use of chiral catalysts for stereoselective reactions Enzymatic Resolution Enzymatic Resolution Separation of racemic mixtures using enzymes (e.g., lipases) Separation of racemic mixtures using enzymes (e.g., lipases) Enzymatic Resolution->Separation of racemic mixtures using enzymes (e.g., lipases) G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Phenoxybutyric Acid Derivative Phenoxybutyric Acid Derivative Bax/Bak Activation Bax/Bak Activation Phenoxybutyric Acid Derivative->Bax/Bak Activation Death Receptors (e.g., Fas, DR5) Death Receptors (e.g., Fas, DR5) Phenoxybutyric Acid Derivative->Death Receptors (e.g., Fas, DR5) Mitochondrion Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Bax/Bak Activation->Mitochondrion Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Apoptosis Apoptosis Caspase-9 Activation->Apoptosis Caspase-8 Activation Caspase-8 Activation Death Receptors (e.g., Fas, DR5)->Caspase-8 Activation Caspase-8 Activation->Caspase-9 Activation G Misfolded Proteins Misfolded Proteins ER Stress ER Stress Misfolded Proteins->ER Stress Neuronal Apoptosis Neuronal Apoptosis ER Stress->Neuronal Apoptosis 4-PBA 4-PBA 4-PBA->ER Stress Inhibits

Sources

Solubility Profiling and Thermodynamic Analysis of 4-(3-Methoxyphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility behavior, thermodynamic properties, and modeling of 4-(3-methoxyphenoxy)butanoic acid (4-3MPBA), a critical intermediate in the synthesis of pharmaceutical compounds (including PPAR agonists and specific linker technologies). Precise solubility data is the cornerstone of process development, governing yield in reaction workups and purity in recrystallization steps.

This document moves beyond simple data listing to establish a self-validating workflow for determining, modeling, and applying solubility data in organic solvent systems.

Part 1: Physicochemical Context & Molecular Analysis[1]

To predict and manipulate solubility, we must first understand the solute-solvent interactions at the molecular level.

Structural Analysis

4-(3-methoxyphenoxy)butanoic acid exhibits a "Janus-faced" polarity profile:

  • Lipophilic Domain: The 3-methoxyphenoxy ether tail provides significant non-polar surface area and Van der Waals interaction potential. The methoxy group (

    
    ) adds weak polarity but primarily serves as a hydrogen bond acceptor.
    
  • Hydrophilic Domain: The butanoic acid chain terminates in a carboxyl group (

    
    ), capable of strong hydrogen bond donation and acceptance.
    
Solvent Class Interactions

Based on the structural analysis, the solubility profile follows a distinct hierarchy governed by the "Like Dissolves Like" principle and specific solute-solvent interactions:

Solvent ClassInteraction MechanismPredicted Solubility
Protic Polar (e.g., Methanol, Ethanol)Strong H-bonding with

; Solvation of ether oxygen.
High
Aprotic Polar (e.g., Acetone, DMF)Dipole-dipole interactions; H-bond acceptance from acid proton.Moderate to High
Esters (e.g., Ethyl Acetate)Moderate polarity; Good compatibility with the ether/ester backbone.Moderate
Non-Polar (e.g., Toluene, Hexane)Weak Van der Waals forces; inability to disrupt acid dimers.Low (Antisolvent)

Part 2: Experimental Methodology (Self-Validating Protocol)

Reliable solubility data requires a method that eliminates human visual error. We utilize the Laser Dynamic Monitoring Method , which detects the precise moment of dissolution via turbidity changes.

The Laser Dynamic Protocol

This protocol is designed to be self-validating. If the laser intensity does not return to the baseline (100% transmittance) or fluctuates, the system indicates incomplete dissolution or particle crashing, prompting an immediate abort/retry.

SolubilityProtocol Start Sample Preparation (Excess Solid + Solvent) Equilibration Thermostatic Mixing (±0.05 K) Start->Equilibration LaserCheck Laser Transmittance Monitoring Equilibration->LaserCheck Dissolution Full Dissolution? (Transmittance > 95%) LaserCheck->Dissolution Record Record T and Mole Fraction (x) Dissolution->Record Yes Repeat Add Solvent / Change T Dissolution->Repeat No (Turbid) Repeat->Equilibration

Figure 1: Laser Dynamic Solubility Determination Workflow. This loop ensures that data is only recorded when thermodynamic equilibrium is objectively verified by optical transmission.

Critical Process Parameters
  • Temperature Stability: Must be maintained within

    
     using a circulating water jacket.
    
  • Agitation: Constant stirring (e.g., 400 rpm) is required to minimize the diffusion layer thickness without inducing shear-nucleation.

  • Calibration: The laser system must be calibrated against pure solvent (100% T) and a blocked path (0% T) before every run.

Part 3: Thermodynamic Modeling & Data Analysis

Raw solubility data (


) is operationalized using thermodynamic models.[1][2][3] For 4-(3-methoxyphenoxy)butanoic acid, the Modified Apelblat Equation  is the industry standard for fitting due to its ability to account for the non-linear relationship between 

and

over wide ranges.
The Modified Apelblat Model


  • 
    : Mole fraction solubility[4][1][2]
    
  • 
    : Absolute temperature (K)[4][5]
    
  • 
    : Empirical parameters derived from regression.
    

Why this model? unlike the simple Van't Hoff equation, the Apelblat model assumes


 varies with temperature (non-zero 

), which is critical for organic acids that may undergo dimerization changes at higher temperatures.
Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the core thermodynamic drivers:

  • Enthalpy of Solution (

    
    ):  Typically positive  (Endothermic). Heat is required to break the crystal lattice of 4-3MPBA.
    
  • Entropy of Solution (

    
    ):  Typically positive . The disorder increases as the organized crystal lattice breaks into solvated molecules.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    . Dissolution is spontaneous when
    
    
    .[2]

Thermodynamic Decision Tree:

ThermoLogic Input Calculate u0394H_sol and u0394S_sol CheckH Is u0394H_sol > 0? (Endothermic) Input->CheckH CheckS Is u0394S_sol > 0? (Entropy Driven) CheckH->CheckS Yes Result2 Solubility is Temperature Independent CheckH->Result2 No (Exothermic) Result1 Cooling Crystallization Highly Effective CheckS->Result1 Yes Result3 Spontaneous at High T only CheckS->Result3 No

Figure 2: Thermodynamic logic for process selection. For 4-3MPBA, the path typically leads to "Cooling Crystallization Highly Effective" due to positive enthalpy and entropy.

Part 4: Solubility Profile & Process Application

The following data summarizes the solubility trends for 4-(3-methoxyphenoxy)butanoic acid. While exact mole fraction values depend on specific crystal polymorphs, these trends are validated across the phenoxy-acid class.

Comparative Solubility Table (Representative)
SolventPolarity Index (

)
Solubility Trend (298K

323K)
Process Utility
Methanol 5.1High

Very High
Reaction Solvent (High throughput)
Ethanol 4.3High

Very High
Recrystallization (Good yield on cooling)
Acetone 5.1Moderate

High
Intermediate (Risk of oiling out if wet)
Ethyl Acetate 4.4Moderate

High
Extraction (Partitioning from water)
Toluene 2.4Low

Moderate
Antisolvent (For yield recovery)
Water 10.2Very Low (pH < 4)Precipitation Medium (pH swing)
Purification Strategy: Cooling Crystallization

Based on the Apelblat curves, Ethanol or Ethanol/Water mixtures are the optimal solvent systems for purification.

  • Dissolution: Heat crude 4-3MPBA in Ethanol to 323 K (50°C) until dissolved.

  • Filtration: Polish filter while hot to remove insoluble mechanical impurities.

  • Nucleation: Cool slowly (0.5 K/min) to 298 K. The solubility drops significantly (exponential decay per Apelblat), inducing supersaturation.

  • Growth: Hold at 298 K for 2 hours to allow crystal growth.

  • Recovery: Further cool to 278 K (5°C) to maximize yield, then filter.

Why this works: The steep solubility curve in ethanol (high


) ensures a high theoretical yield (

85-90%) upon cooling, while impurities with lower

or higher solubility remain in the mother liquor.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Zhang, Y., et al. (2016). Solubility and Thermodynamic Modeling of 4-(4-formyl-3-methoxyphenoxy)butanoic Acid in Pure and Mixed Solvents. Journal of Chemical & Engineering Data, 61(1), 203-210. (Cited as primary analog for phenoxy-acid solubility behavior). Link

  • Grant, D. J., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics). Link

  • Sha, Z., et al. (2023). Solubility Determination and Comprehensive Analysis of Heat-Resistant Materials. Journal of Molecular Liquids. (Reference for Laser Dynamic Method protocols). Link

Sources

Methodological & Application

Synthesis of 4-(3-methoxyphenoxy)butanoic acid from 3-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SYN-04

Target Compound: 4-(3-methoxyphenoxy)butanoic acid Precursor: 3-methoxyphenol (Resorcinol monomethyl ether) Reaction Class: Williamson Ether Synthesis / Saponification Application: Taste Receptor Modulation (hT1R2/hT1R3 antagonists), Pharmaceutical Intermediates

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(3-methoxyphenoxy)butanoic acid . While structurally homologous to the sweet taste inhibitor Lactisole (the propanoic acid derivative), the butanoic analog requires specific handling to minimize cyclization side-products (lactonization) during the hydrolysis phase.

This guide prioritizes O-alkylation selectivity over C-alkylation by utilizing a weak base/polar aprotic solvent system, followed by a controlled saponification to yield high-purity carboxylic acid.

Retrosynthetic Strategy & Mechanism

The synthesis is designed as a two-step convergent route. The core challenge is ensuring the phenolic oxygen acts as the nucleophile without competing attack from the aromatic ring (C-alkylation) or elimination of the alkyl halide.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 3-Methoxyphenol (Nucleophile) Inter Intermediate Ester (Ethyl 4-(3-methoxyphenoxy)butanoate) SM1->Inter Step 1: K2CO3, Acetone Reflux, 12h (SN2) Reagent Ethyl 4-bromobutyrate (Electrophile) Reagent->Inter Product Target Acid 4-(3-methoxyphenoxy)butanoic acid Inter->Product Step 2: NaOH, EtOH/H2O Hydrolysis followed by HCl

Figure 1: Two-step synthetic pathway via Williamson ether synthesis followed by ester hydrolysis.

Mechanistic Insight[1]
  • Step 1 (Alkylation): We utilize Potassium Carbonate (

    
    ) rather than Sodium Hydride (
    
    
    
    ).
    
    
    is sufficiently basic to deprotonate the phenol (
    
    
    ) but mild enough to prevent the deprotonation of the
    
    
    -protons in the ester reagent, reducing Claisen condensation side reactions.
  • Step 2 (Hydrolysis): Saponification uses aqueous NaOH. Critical control of pH during workup is required to precipitate the free acid without inducing intramolecular lactonization (though less favored in 7-membered rings compared to 5/6, it remains a risk at high temperatures).

Experimental Protocols

Step 1: Williamson Ether Synthesis (Ester Formation)

Objective: Synthesize ethyl 4-(3-methoxyphenoxy)butanoate.

Reagents & Equipment[1]
  • 3-Methoxyphenol (MW 124.14): 12.4 g (100 mmol)

  • Ethyl 4-bromobutyrate (MW 195.05): 21.5 g (110 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous):  27.6 g (200 mmol, 2.0 eq)
    
  • Solvent: Acetone (Reagent grade, 150 mL) or Acetonitrile (for faster kinetics)

  • Catalyst (Optional): Potassium Iodide (KI), 0.1 eq (Finkelstein condition to accelerate reaction)

Procedure
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 3-methoxyphenol (12.4 g) in 150 mL of acetone.

  • Deprotonation: Add anhydrous

    
     (27.6 g) in a single portion. Stir at room temperature for 15 minutes. The mixture will become a slurry.
    
  • Addition: Add Ethyl 4-bromobutyrate (21.5 g) dropwise via syringe or addition funnel over 10 minutes.

    • Note: If using KI, add it prior to the alkyl bromide.

  • Reflux: Heat the mixture to a gentle reflux (

    
    C for acetone) for 12–16 hours.
    
    • Monitor: Check reaction progress via TLC (Hexane:EtOAc 4:1). The phenol spot (

      
      ) should disappear; the ester product (
      
      
      
      ) will appear.
  • Workup:

    • Cool reaction to room temperature.[1]

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ) using a sintered glass funnel. Rinse the salt cake with cold acetone.
    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a pale yellow oil.

    • Purification: The crude oil is usually sufficiently pure (>90%) for the next step. If necessary, purify via short-path vacuum distillation or silica gel flash chromatography (Eluent: 10% EtOAc in Hexanes).

Step 2: Saponification (Acid Formation)

Objective: Hydrolyze the ester to 4-(3-methoxyphenoxy)butanoic acid.

Reagents
  • Crude Ester (from Step 1): ~23.8 g (100 mmol theoretical)

  • Sodium Hydroxide (NaOH): 20% aqueous solution (50 mL)

  • Solvent: Ethanol (50 mL)

  • Acid: 6M Hydrochloric Acid (HCl)

Procedure
  • Mixing: In a 250 mL RBF, dissolve the crude ester in 50 mL Ethanol.

  • Hydrolysis: Add 50 mL of 20% NaOH solution. The mixture may become biphasic initially.

  • Reaction: Stir at room temperature for 4 hours. If the solution remains cloudy, heat to

    
    C for 1 hour.
    
    • Validation: Take an aliquot, acidify in a vial; if the oil/solid persists, hydrolysis is incomplete. If it dissolves in base but precipitates in acid, reaction is complete.

  • Solvent Removal: Evaporate the Ethanol on a Rotavap (bath temp

    
    C). Do not evaporate to dryness; leave the aqueous alkaline residue.
    
  • Extraction (Impurity Removal): Dilute the aqueous residue with 50 mL water. Extract once with 30 mL Diethyl Ether or DCM to remove unreacted alkyl halides or neutral side products. Discard the organic layer.

  • Acidification (Critical Step):

    • Cool the aqueous layer to

      
      C in an ice bath.
      
    • Slowly add 6M HCl with vigorous stirring until pH reaches 1–2.

    • The product should precipitate as a white/off-white solid.

  • Isolation:

    • If solid forms: Filter via Buchner funnel, wash with ice-cold water.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and evaporate. The oil will often crystallize upon standing or triturating with Hexane.

Analytical Validation & QC

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point

C (Lit. analogs vary, verify experimentally)
Capillary MP
1H NMR (

)

2.10 (quint, 2H, -CH2-), 2.55 (t, 2H, -CH2-COOH), 3.78 (s, 3H, -OCH3), 4.00 (t, 2H, Ar-O-CH2-), 6.5-7.2 (m, 4H, Ar-H)
400 MHz NMR
Purity

HPLC (C18, ACN:H2O)
Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Yield or Impure Product Check1 Check Step 1 TLC: Did Phenol disappear? Start->Check1 Check2 Check Base Used: Was NaH used? Check1->Check2 Yes, but many spots Sol1 Increase Reflux Time or add KI catalyst Check1->Sol1 No Check3 Check Hydrolysis pH: Was pH < 2? Check2->Check3 No (used K2CO3) Sol2 Switch to K2CO3/Acetone (NaH causes O/C alkylation mix) Check2->Sol2 Yes Sol3 Acidify further. Product is a weak acid. Check3->Sol3 No

Figure 2: Troubleshooting decision tree for common synthetic pitfalls.

Safety & Handling

  • 3-Methoxyphenol: Irritant.[2] Avoid skin contact (phenol derivatives can be absorbed through skin).

  • Ethyl 4-bromobutyrate: Lachrymator. Handle in a fume hood.

  • Waste Disposal: Aqueous layers from Step 2 (after acidification) contain high salt concentrations but are generally organic-free. Organic extracts must be disposed of as halogenated (if DCM used) or non-halogenated waste.

References

  • Williamson Ether Synthesis General Protocol

    • Master Organic Chemistry. (2014).[3][4] The Williamson Ether Synthesis. Link

  • Analogous Compound Synthesis (Lactisole/Propanoic derivatives)

    • Google Patents. (1972). Phenoxy-alkyl-carboxylic acid compounds (US3781328A).[5] Link

  • Compound Data (4-(4-formyl-3-methoxyphenoxy)butanoic acid - Structural Analog)

    • PubChem. 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid.[4] Link

  • Reagent Safety (3-Methoxyphenol)

    • Sigma-Aldrich. 3-Methoxyphenol CAS 150-19-6. Link

Sources

Application Note: Optimized Synthesis of Phenoxybutyric Acids via Williamson Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Phenoxybutyric acids serve as critical linkers in medicinal chemistry (e.g., PROTACs, PPAR agonists like fibrates) and agrochemistry (e.g., 2,4-DB). While the Williamson ether synthesis is a fundamental organic transformation, its application to phenoxybutyric acids presents specific challenges: competition between O- and C-alkylation, elimination side-reactions of the alkyl halide, and the efficiency of the subsequent hydrolysis step.

This guide provides a validated, two-stage protocol:

  • Etherification: Selective O-alkylation of phenols with ethyl 4-bromobutyrate.

  • Hydrolysis: Saponification of the intermediate ester to the free acid.

We prioritize the Acetone/Potassium Carbonate (


)  method as the "Gold Standard" for its operational simplicity, high chemoselectivity, and avoidance of hazardous hydrides, though a DMF/NaH  variation is provided for unreactive substrates.

Mechanistic Insight & Critical Parameters

The Ambident Nucleophile Challenge

Phenoxides are ambident nucleophiles; they can attack an electrophile at the oxygen (O-alkylation) or the carbon (C-alkylation).

  • Kinetic Control: O-alkylation is generally faster and is favored by polar aprotic solvents and "hard" leaving groups.

  • Thermodynamic Control: C-alkylation is favored in protic solvents (due to hydrogen bonding shielding the oxygen) or with soft electrophiles.

Reaction Mechanism (SN2)

The reaction proceeds via a concerted


 mechanism.[1] The base deprotonates the phenol to generate a phenoxide, which performs a backside attack on the 

-carbon of ethyl 4-bromobutyrate.

WilliamsonMechanism Phenol Phenol (ArOH) Phenoxide Phenoxide Anion (ArO-) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide TS Transition State [ArO---C---Br]‡ Phenoxide->TS + Alkyl Halide AlkylHalide Ethyl 4-bromobutyrate AlkylHalide->TS Ester Intermediate Ester (Ethyl Phenoxybutyrate) TS->Ester SN2 Substitution (-Br) Acid Final Product (Phenoxybutyric Acid) Ester->Acid Hydrolysis (NaOH/H2O)

Figure 1: Mechanistic pathway from Phenol to Phenoxybutyric Acid.

Pre-Synthesis Planning: Reagent Selection

ComponentRecommendationRationale
Alkylating Agent Ethyl 4-bromobutyrate Bromides offer the best balance of reactivity and stability. Chlorides are too slow (require KI catalyst); Iodides are unstable and prone to elimination.
Base

(Anhydrous)
Mild base. The potassium cation (

) coordinates with the leaving halide, assisting the transition state. Less basic than NaH, reducing elimination risk.
Solvent Acetone (Reagent Grade) Polar aprotic.[2] Solubilizes the organic reactants but precipitates the inorganic byproduct (KBr), driving the reaction forward (Le Chatelier's principle).
Catalyst Potassium Iodide (KI) Optional. Adds 5-10 mol% for a "Finkelstein-assisted" reaction if the bromide is old or if using the chloride derivative.

Experimental Protocols

Method A: The "Gold Standard" (Acetone/K2CO3)

Best for: Most phenols, scale-up, and safety-conscious labs.

Phase 1: Etherification
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add Phenol (10.0 mmol, 1.0 eq) and Anhydrous

    
      (15.0 mmol, 1.5 eq) to the flask.
    
  • Solvent: Add Acetone (30 mL, 3M concentration relative to phenol). Note: Solvent volume is critical; too dilute slows the SN2 rate.

  • Activation: Stir at room temperature for 15 minutes to allow partial deprotonation.

  • Addition: Add Ethyl 4-bromobutyrate (11.0 mmol, 1.1 eq) via syringe.

    • Optimization: If the substrate is sterically hindered, add KI (0.5 mmol, 5 mol%).

  • Reflux: Heat the mixture to a gentle reflux (

    
    C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Workup:

    • Cool to room temperature.[3][4]

    • Filter off the solid inorganic salts (KBr, excess

      
      ). Rinse the filter cake with cold acetone.
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude Ethyl Phenoxybutyrate .

Phase 2: Hydrolysis (Saponification)
  • Solubilization: Dissolve the crude ester from Phase 1 in Ethanol (20 mL).

  • Saponification: Add NaOH solution (20 mmol, 2.0 eq, dissolved in 5 mL water).

  • Reaction: Stir at room temperature for 2 hours (or mild heat

    
    C if slow).
    
  • Isolation:

    • Evaporate the ethanol on a Rotavap.

    • Dilute the residue with Water (30 mL).

    • Wash (Critical): Extract the basic aqueous layer with Diethyl Ether (2 x 15 mL) to remove unreacted alkyl halide or neutral side products. Discard the organic layer.[5]

  • Acidification: Cool the aqueous layer on ice. Slowly acidify with 6M HCl to pH 1–2.

  • Precipitation: The Phenoxybutyric Acid usually precipitates as a white solid. Filter, wash with cold water, and dry.

    • Alternative: If it oils out, extract with Ethyl Acetate, dry over

      
      , and evaporate.
      
Method B: High-Reactivity Protocol (DMF/NaH)

Best for: Unreactive phenols (electron-withdrawing groups) or rapid library synthesis.

Warning: Sodium Hydride (NaH) is moisture-sensitive and flammable.

  • Setup: Flame-dried RBF under Nitrogen/Argon atmosphere.

  • Deprotonation: Suspend NaH (60% in oil, 1.2 eq) in dry DMF (Dimethylformamide). Cool to

    
    C.
    
  • Addition: Add Phenol (1.0 eq) dissolved in minimal DMF dropwise. Evolution of

    
     gas will occur. Stir for 30 min at 
    
    
    
    C.
  • Alkylation: Add Ethyl 4-bromobutyrate (1.2 eq) dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours.

  • Quench: Carefully add Methanol to quench excess NaH, then pour into water.

  • Workup: Extract with Ethyl Acetate. Proceed to Hydrolysis (Phase 2 above).

Workflow Decision Tree

Workflow Start Start: Phenol Substrate CheckEWG Does Phenol have strong EWG (e.g., -NO2, -CN)? Start->CheckEWG MethodA Method A: Acetone / K2CO3 (Standard) CheckEWG->MethodA No MethodB Method B: DMF / NaH (High Reactivity) CheckEWG->MethodB Yes Monitor Monitor TLC (Disappearance of Phenol) MethodA->Monitor MethodB->Monitor Complete Reaction Complete? Monitor->Complete AddKI Add Finkelstein Catalyst (KI, 10 mol%) Complete->AddKI No (Stalled) Hydrolysis Phase 2: Saponification (NaOH / EtOH) Complete->Hydrolysis Yes AddKI->Monitor Wash Wash Aqueous Phase with Ether (Removes impurities) Hydrolysis->Wash Acidify Acidify to pH 1 (Precipitate Product) Wash->Acidify

Figure 2: Decision matrix for selecting the optimal synthetic route.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Etherification) Moisture in solvent/base.Dry Acetone over

or molecular sieves. Ensure

is anhydrous.
Start Material Remains Low reactivity of alkyl halide.[6]Add 10 mol% Potassium Iodide (KI) . The in-situ generated alkyl iodide reacts faster (Finkelstein reaction).
Side Product: Olefin Elimination (E2) reaction.Base is too strong or temperature too high. Switch from NaH to

. Lower temperature.
Product is an Oil (Acid step) Impure product or low mp.Extract the oiled-out product with DCM/EtOAc. Recrystallize from Hexane/EtOAc if necessary.
C-Alkylation Observed Solvent effect.Switch to a strictly polar aprotic solvent (DMF) and use a "harder" counterion (Li+) if possible, though rare with simple phenols.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Williamson Ether protocols).
  • RSC Publishing. "Mechanism, kinetics and selectivity of a Williamson ether synthesis." Reaction Chemistry & Engineering, 2021.[7] Link

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions." Link

  • Organic Chemistry Portal. "Finkelstein Reaction." (Catalysis mechanism).[8] Link

  • National Institutes of Health (PubChem). "4-Phenoxybutyric acid Compound Summary." Link

Sources

Application Note: Preparation of 4-(3-methoxyphenoxy)butanoic Acid Esters for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This application note provides a comprehensive guide for the derivatization of 4-(3-methoxyphenoxy)butanoic acid into its corresponding ester for robust and reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Carboxylic acids, such as the title compound, are often non-volatile and exhibit poor chromatographic behavior. Esterification is a critical derivatization step that enhances volatility and thermal stability, making these compounds amenable to GC-MS analysis. This document details two primary esterification protocols: a classic acid-catalyzed Fischer esterification and a rapid silylation-based method. The rationale behind experimental choices, step-by-step procedures, and a validated GC-MS method are presented for researchers, scientists, and drug development professionals.

Introduction: The "Why" of Derivatization

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, many molecules of interest in pharmaceutical and chemical research, including 4-(3-methoxyphenoxy)butanoic acid, possess polar functional groups like carboxylic acids. These groups lead to low volatility and poor peak shape due to intermolecular hydrogen bonding and potential interactions with the GC column's stationary phase.

Derivatization is the process of chemically modifying a compound to produce a new compound with properties more suitable for a given analytical method.[1] For GC analysis of carboxylic acids, esterification is the derivatization method of choice. This process converts the polar carboxyl group into a less polar and more volatile ester group, significantly improving chromatographic performance and enabling accurate quantification by mass spectrometry.[2]

Principles of Esterification for GC-MS Analysis

The fundamental goal of esterification in this context is to replace the active hydrogen on the carboxylic acid's hydroxyl group with an alkyl or silyl group. This transformation breaks the hydrogen-bonding networks, reduces the compound's boiling point, and increases its thermal stability, all of which are crucial for successful GC analysis.

Acid-Catalyzed (Fischer) Esterification

Fischer-Speier esterification is a classic and cost-effective method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water produced is removed.[5][6][7]

The mechanism proceeds through several reversible steps, beginning with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.[3][8][9] This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A series of proton transfers and the elimination of a water molecule yield the final ester product.[3][8][10]

Caption: General scheme of Fischer Esterification.

Silylation

Silylation is a rapid and effective alternative that replaces active hydrogens with a trimethylsilyl (TMS) group.[1][11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing carboxylic acids.[12] The reaction is a nucleophilic attack (SN2 type) where the carboxyl group attacks the silicon atom of the silylating agent, leading to the formation of a volatile TMS ester.[1][13][14] Silylation reactions are often performed in the presence of a catalyst like trimethylchlorosilane (TMCS) and are sensitive to moisture, requiring anhydrous conditions for optimal results.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification of 4-(3-methoxyphenoxy)butanoic acid.

Protocol 1: Acid-Catalyzed Methyl Esterification (Fischer Esterification)

This protocol is a robust and widely used method for preparing methyl esters.

Reagents and Materials:

  • 4-(3-methoxyphenoxy)butanoic acid standard

  • Methanol (anhydrous, HPLC grade)

  • Sulfuric Acid (concentrated, ACS grade)

  • Hexane (HPLC grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2 mL GC vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of 4-(3-methoxyphenoxy)butanoic acid into a clean, dry 2 mL GC vial.

  • Reagent Addition: Add 1 mL of anhydrous methanol to the vial.

  • Catalyst Addition: Carefully add 50 µL of concentrated sulfuric acid to the methanol solution. Caution: This reaction is exothermic. Add the acid slowly while gently swirling the vial.

  • Reaction: Tightly cap the vial and place it in a heating block or water bath set to 60°C for 2 hours.

  • Quenching and Extraction: After cooling to room temperature, add 500 µL of hexane to the vial, followed by 500 µL of saturated sodium bicarbonate solution to neutralize the excess acid. Cap and vortex vigorously for 30 seconds.

  • Phase Separation: Allow the layers to separate. The top organic layer contains the methyl ester.

  • Drying: Carefully transfer the upper hexane layer to a new clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Silylation using BSTFA

This protocol offers a faster derivatization time compared to Fischer esterification.

Reagents and Materials:

  • 4-(3-methoxyphenoxy)butanoic acid standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or Acetonitrile (anhydrous)

  • 2 mL GC vials with screw caps

  • Heating block or water bath

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of 4-(3-methoxyphenoxy)butanoic acid into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Caption: Experimental workflow for esterification.

GC-MS Analysis Protocol

A validated GC-MS method is crucial for the reliable separation and quantification of the derivatized analyte. The following table summarizes typical GC-MS parameters for the analysis of fatty acid methyl esters (FAMEs), which are structurally similar to the target analyte ester and serve as a good starting point for method development.[2][15][16][17]

Parameter Setting Rationale
GC System Agilent 7890B GC or equivalentStandard, reliable platform for routine analysis.
Mass Spectrometer Agilent 5977A MSD or equivalentProvides sensitive detection and mass spectral data for identification.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column offering good resolution for a wide range of analytes.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for column dimensions.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Volume 1 µLStandard injection volume.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode for higher concentrations, splitless for trace analysis.
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 minA general-purpose temperature program to elute the target analyte.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.
Acquisition Mode Scan (m/z 50-500) and/or SIMScan mode for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Method Validation and Performance

A robust analytical method requires validation to ensure it is fit for its intended purpose.[18][19][20][21] Key validation parameters to consider include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the unique retention time and mass spectrum of the derivatized analyte.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (R²) of ≥ 0.995.[18][19]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments, with acceptable recovery ranges often between 90-110%.[18][20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is expressed as the relative standard deviation (%RSD), which should typically be <5%.[18][20]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

The conversion of 4-(3-methoxyphenoxy)butanoic acid to its corresponding ester is an essential step for reliable GC-MS analysis. Both acid-catalyzed esterification and silylation are effective derivatization techniques. The choice between them depends on factors such as required sample throughput, available reagents, and the presence of other functional groups in the sample matrix. The provided protocols and GC-MS conditions offer a solid foundation for developing a robust and validated analytical method for this and structurally related compounds.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

  • Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Bibel Labs - UW Bothell. (n.d.). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Chromatography Forum. (2010, July 1). derivatization method for carboxylic acid ?. Retrieved from [Link]

  • ACS Publications. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions.... Retrieved from [Link]

  • MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • University of Alaska Anchorage. (2007, October). Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography. Retrieved from [Link]

  • YouTube. (2023, July 29). Derivatization in Gas Chromatography (Part II). Retrieved from [Link]

  • ChemBK. (n.d.). Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. Retrieved from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Retrieved from [Link]

  • Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • PubMed. (2023, May 16). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Agilent. (2011, November 21). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved from [Link]

  • PubMed. (2009, February 15). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]

  • PubMed. (2023, October 22). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2015, April 18). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (2020, May 13). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • The Synthetic Organic Chemistry Site. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • MDPI. (n.d.). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

Sources

Solvent selection for recrystallization of 4-(3-methoxyphenoxy)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocol for 4-(3-Methoxyphenoxy)butyric Acid

Executive Summary

This guide details the solvent selection and recrystallization process for 4-(3-methoxyphenoxy)butyric acid (CAS: N/A for specific isomer, analogous to CAS 309964-23-6 derivatives). This compound acts as a critical intermediate in the synthesis of pharmaceutical linkers (e.g., HMPB, BAL linkers) and agrochemical analogs.

Achieving high purity (>99%) is challenging due to the compound's tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, a common trait in low-melting phenoxy acids. This protocol prioritizes binary solvent systems to control supersaturation and mitigate oiling.

Compound Profile & Solubility Theory

Target Molecule: 4-(3-methoxyphenoxy)butyric acid[1][2][3]

  • Functional Groups: Carboxylic acid (Hydrophilic head), Phenoxy ether (Lipophilic linker), Methoxy substituent (Electron-donating, slightly polar).

  • Predicted Melting Point: 65–85 °C (Based on HMPB analog data [1]).

  • Solubility Logic:

    • High Solubility: Alcohols (MeOH, EtOH), Acetone, Ethyl Acetate, THF.

    • Low Solubility: Water (at acidic pH), Hexanes, Heptane.

    • Intermediate/Temperature Dependent: Toluene, Benzene.

The Challenge: The ether linkage increases conformational flexibility, lowering the lattice energy. If the crystallization temperature (


) is near the oiling temperature (

), the substance precipitates as an oil.

Solvent Screening Protocol

Do not blindly select a solvent.[4][5] Perform this 100 mg-scale screen to validate the optimal system for your specific crude batch profile.

Screening Workflow (Decision Matrix)

SolventSelection Start Start: 100 mg Crude Sample TestSingle Test Single Solvents (Toluene, Water, EtOH) Start->TestSingle SolubleHot Soluble at Boiling? TestSingle->SolubleHot CrystalsCold Crystals on Cooling? SolubleHot->CrystalsCold Yes TestBinary Test Binary Systems (Solvent/Anti-solvent) SolubleHot->TestBinary No (Insoluble) SelectSingle Select Single Solvent CrystalsCold->SelectSingle Yes CrystalsCold->TestBinary No (Remains Soluble) SystemA System A: EtOH / Water TestBinary->SystemA SystemB System B: EtOAc / Heptane TestBinary->SystemB Oiling Did it Oil Out? SystemA->Oiling SystemB->Oiling Oiling->SelectSingle No (Good Crystals) Seed Re-heat & Seed at Lower Saturation Oiling->Seed Yes

Figure 1: Solvent Selection Decision Tree. Use this logic flow to determine the optimal solvent system based on observed solubility behavior.

Recommended Solvent Systems

Based on the structural analogs (FMPB and HMPB linkers), the following two systems are most likely to yield high purity.

System A: Ethanol / Water (Polarity-Driven)
  • Mechanism: Exploits the steep solubility curve of carboxylic acids in aqueous alcohols.

  • Best For: Removing non-polar byproducts and inorganic salts.

  • Ratio: Typically 1:1 to 1:3 (EtOH:Water) v/v.

System B: Ethyl Acetate / Heptane (Lipophilicity-Driven)
  • Mechanism: The "Good Solvent" (EtOAc) dissolves the ether backbone; the "Anti-Solvent" (Heptane) forces the lattice to form.

  • Best For: Removing polar impurities (tars, oxidized phenols).

  • Ratio: Typically 1:2 to 1:4 (EtOAc:Heptane) v/v.

Detailed Experimental Protocol (System A)

Objective: Purify 10 g of crude 4-(3-methoxyphenoxy)butyric acid.

Materials:

  • Crude 4-(3-methoxyphenoxy)butyric acid (10 g)

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Charcoal (Optional, for decolorization)

Procedure:

  • Dissolution:

    • Place 10 g crude solid in a 250 mL Erlenmeyer flask.

    • Add Ethanol (approx. 20 mL) and a magnetic stir bar.

    • Heat to reflux (approx. 80 °C) on a stir plate.

    • Note: If solid remains, add EtOH in 2 mL increments until fully dissolved. Do not exceed 40 mL total.

  • Decolorization (Conditional):

    • If the solution is dark brown/black, remove from heat, add 0.5 g activated charcoal.

    • Stir for 5 mins, then filter hot through a pre-warmed Celite pad. Return filtrate to the flask.

  • Precipitation Initiation:

    • Maintain the solution at near-boiling temperature.

    • Slowly add Hot Water (approx. 90 °C) dropwise via addition funnel or pipette.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears that does not dissolve upon swirling.

  • Clearing the Solution:

    • Add a few drops of Ethanol to just clear the turbidity (restore transparency). This ensures the solution is saturated but not supersaturated at boiling.

  • Crystallization:

    • Remove from heat.[6] Cover the flask with foil (to prevent dust and slow cooling).

    • Allow to cool to room temperature undisturbed for 2-3 hours.

    • Critical Step: If oil droplets form at ~50 °C, scratch the glass vigorously with a glass rod or add a seed crystal immediately.

  • Isolation:

    • Cool the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with 20 mL of cold Ethanol/Water (1:3 mixture).

  • Drying:

    • Dry in a vacuum oven at 40 °C for 12 hours. (Melting point is likely low; do not overheat).

Quality Control & Data Analysis

Summarize your results using the table below to determine the efficacy of the recrystallization.

ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/Water)> 98.5% Area
Melting Point Capillary (1°C/min)Sharp range (< 2°C breadth)
Residual Solvent NMR / GC-HS< 5000 ppm (Ethanol/EtOAc)

Troubleshooting Guide

  • Problem: Oiling Out (Liquid-Liquid Separation)

    • Cause: Solution temperature is above the melting point of the solvated solid; supersaturation is too high.

    • Fix: Re-heat to dissolve the oil. Add more solvent (dilute the system by 10-20%). Cool much more slowly. Add a seed crystal at a temperature just below the expected melting point.

  • Problem: Low Yield (< 50%)

    • Cause: Too much solvent used; product remains in "mother liquor."

    • Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling process (Second Crop).

References

  • PubChem. (2023). 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB Linker) - Physical Properties. National Library of Medicine. Available at: [Link]

  • MDPI. (2015). Structure and Synthesis of 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL Linker). Molecules.[2][3][7][8][9][10][11][12][13] Available at: [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Validation & Comparative

A Comparative Analysis of Sweetness Inhibition by 3-Methoxy and 4-Methoxy Phenoxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Gustatory Modulation

Introduction: The Quest for Precise Sweetness Modulation

In the realm of food science, beverage formulation, and pharmaceutical development, the ability to precisely modulate the perception of sweetness is a significant technological lever. Beyond the simple reduction of caloric sweeteners, sophisticated taste modulation aims to improve palatability, mask off-notes of active pharmaceutical ingredients (APIs), and create novel sensory experiences. Phenoxyacetic acid derivatives have emerged as a noteworthy class of compounds capable of inhibiting sweet taste perception. This guide provides a detailed comparative analysis of the sweetness inhibition potency of two closely related isomers: 3-methoxy and 4-methoxy phenoxyacetic acid. By examining the structure-activity relationship, underlying molecular mechanisms, and the empirical data from analogous compounds, we will elucidate the superior inhibitory potential of the 4-methoxy isomer.

This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of taste modulation to inform their work. The insights provided herein are grounded in established biochemical principles and supported by experimental data from relevant scientific literature.

The Molecular Basis of Sweetness Inhibition: A Mechanistic Overview

The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1] For a substance to be perceived as sweet, it must bind to this T1R2/T1R3 receptor, initiating a downstream signaling cascade that results in the depolarization of the taste receptor cell and the transmission of a "sweet" signal to the brain.

Phenoxyacetic acid derivatives, including the subjects of this guide, do not function by competitively blocking the binding site of sweeteners. Instead, they act as Negative Allosteric Modulators (NAMs) .[2] These molecules bind to a site on the T1R3 subunit distinct from the sweetener binding pocket, known as an allosteric site. This binding event induces a conformational change in the receptor that reduces its affinity for sweeteners or its ability to activate the downstream signaling pathway, thereby diminishing the perception of sweetness.[3] Lactisole, a well-studied sweetness inhibitor, is a 2-(4-methoxyphenoxy)propionic acid derivative and operates via this allosteric mechanism.[4]

Comparative Potency: 3-Methoxy vs. 4-Methoxy Phenoxyacetic Acid

Direct, head-to-head quantitative data on the sweetness inhibition potency of 3-methoxyphenoxyacetic acid versus 4-methoxyphenoxyacetic acid is not extensively available in peer-reviewed literature. However, a compelling and scientifically sound inference can be drawn from structure-activity relationship (SAR) studies on closely related analogues, specifically 2-(methoxyphenoxy) propionic acid derivatives.

A study investigating the sweetness inhibitory effects of alkylated and esterified derivatives of 2-(4-methoxyphenoxy) propionic acid (HPMP) revealed a critical insight into the influence of substituent positioning on the benzene ring. The research demonstrated that para-substituted derivatives exhibit a greater sweetness inhibition rate than their ortho- and meta-positioned counterparts .[5]

  • 4-Methoxyphenoxyacetic Acid: The methoxy group is in the para position (position 4) on the phenyl ring.

  • 3-Methoxyphenoxyacetic Acid: The methoxy group is in the meta position (position 3) on the phenyl ring.

Based on this established SAR principle, it can be concluded that 4-methoxyphenoxyacetic acid is a more potent sweetness inhibitor than 3-methoxyphenoxyacetic acid. The para-positioning of the methoxy group likely facilitates a more optimal interaction with the allosteric binding pocket on the T1R3 receptor subunit, leading to a more pronounced negative allosteric modulation.

Quantitative Data Summary (from analogous compounds)

To illustrate the expected difference in potency, we can refer to the qualitative findings of the aforementioned study on HPMP derivatives. While specific IC50 values for the 3-methoxy and 4-methoxy phenoxyacetic acids are not provided, the principle of positional influence is clearly articulated.

Compound AnalogueMethoxy Group PositionRelative Sweetness Inhibition Potency
2-(4-methoxyphenoxy) propionic acidParaHigher
2-(3-methoxyphenoxy) propionic acid (inferred)MetaLower
2-(2-methoxyphenoxy) propionic acid (inferred)OrthoLower

Table 1: Inferred relative sweetness inhibition potency based on the structure-activity relationship of methoxy-substituted phenoxy propionic acid derivatives.[5]

Experimental Protocols for Quantifying Sweetness Inhibition

The determination of sweetness inhibition potency relies on rigorous and reproducible experimental methodologies. Two primary approaches are employed in the field: sensory panel evaluations and in-vitro cell-based assays.

Sensory Panel Evaluation

This method directly measures the perceived reduction in sweetness in human subjects.

Objective: To quantify the reduction in perceived sweetness of a standard sweetener solution upon the addition of a test inhibitor.

Methodology:

  • Panelist Training: A panel of 8-15 trained sensory assessors is selected and trained to consistently rate the intensity of basic tastes on a standardized scale (e.g., a 15-point scale).

  • Preparation of Stimuli:

    • A series of standard sweetener solutions (e.g., 2.5%, 5%, 7.5%, and 10% sucrose in purified water) are prepared.

    • Test solutions are prepared by mixing the standard sweetener solutions with the inhibitor at various concentrations (e.g., 250 ppm and 500 ppm of the methoxy phenoxy acid).[2]

  • Evaluation Procedure:

    • Panelists are presented with the stimuli in a randomized and blinded fashion.

    • They are instructed to rinse their mouths with purified water before and between each sample.

    • Panelists rate the perceived sweetness intensity of each solution on the standardized scale.

  • Data Analysis: The mean sweetness intensity ratings for the inhibitor-containing solutions are compared to the ratings for the standard sweetener solutions. The percentage reduction in sweetness is then calculated.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Training Stimuli_Prep Stimuli Preparation (Sweetener +/- Inhibitor) Panelist_Training->Stimuli_Prep Randomized_Presentation Randomized, Blinded Presentation Stimuli_Prep->Randomized_Presentation Rating Sweetness Intensity Rating Randomized_Presentation->Rating Data_Collection Data Collection Rating->Data_Collection Statistical_Analysis Statistical Analysis (% Inhibition) Data_Collection->Statistical_Analysis

Sensory Evaluation Workflow for Sweetness Inhibitors.
In-Vitro Cell-Based Calcium Flux Assay

This method provides a high-throughput, objective measure of the inhibitor's effect on the T1R2/T1R3 receptor.

Objective: To determine the concentration-dependent inhibition of sweetener-induced T1R2/T1R3 receptor activation by a test compound.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and co-transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits and a promiscuous G-protein (e.g., Gα16/gust44) that couples receptor activation to intracellular calcium release.

  • Calcium Indicator Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • The cells are placed in a fluorescence plate reader.

    • A baseline fluorescence reading is taken.

    • A solution containing a known concentration of a sweetener (agonist, e.g., sucrose or sucralose) and varying concentrations of the test inhibitor (e.g., 3-methoxy or 4-methoxy phenoxyacetic acid) is added to the cells.

    • The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time.

  • Data Analysis: The agonist-induced calcium response is measured in the presence of different inhibitor concentrations. The data is used to generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor required to reduce the agonist response by 50%).

Calcium_Flux_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_data_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with T1R2, T1R3, G-protein Cell_Culture->Transfection Dye_Loading Calcium Dye Loading Transfection->Dye_Loading Baseline_Reading Baseline Fluorescence Measurement Dye_Loading->Baseline_Reading Compound_Addition Addition of Agonist +/- Inhibitor Baseline_Reading->Compound_Addition Fluorescence_Measurement Measure Fluorescence Change Compound_Addition->Fluorescence_Measurement Dose_Response_Curve Generate Dose-Response Curve Fluorescence_Measurement->Dose_Response_Curve IC50_Calculation Calculate IC50 Value Dose_Response_Curve->IC50_Calculation

In-Vitro Calcium Flux Assay Workflow.

Conclusion and Future Directions

For researchers and developers in this field, this finding has practical implications. When screening for or designing novel sweetness inhibitors based on the phenoxyacetic acid scaffold, prioritizing para-substituted derivatives is a rational starting point for achieving higher efficacy.

Future research should aim to directly quantify the IC50 values of 3-methoxy and 4-methoxy phenoxyacetic acid using the in-vitro methods described, as well as conduct comprehensive sensory panel evaluations. Such data would provide a definitive confirmation of the potency difference inferred from current SAR studies and would be a valuable contribution to the field of taste modulation.

References

  • Zheng, J., et al. (2023). Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism. International Journal of Food Properties, 26(1), 108-121. Available at: [Link]

  • Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. Chemical Senses, 24(4), 439-453. Available at: [Link]

  • Jiang, P., et al. (2005). The transmembrane domain of T1R3 dictates the species-dependent sweet taste of cyclamate. Journal of Biological Chemistry, 280(15), 15238-15246. Available at: [Link]

  • Sclafani, A., & Perez, C. (1997). Cypha [propionic acid, 2-(4-methoxyphenol) salt] inhibits sweet taste in humans, but not in rats. Physiology & Behavior, 61(1), 25-29. Available at: [Link]

  • Maillet, E. L., et al. (2009). Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy. FEBS Letters, 583(11), 1841-1846. Available at: [Link]

  • Nakagita, T., et al. (2019). Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. PLoS One, 14(3), e0213552. Available at: [Link]

  • Neiers, F., et al. (2024). A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project. Chemical Senses, 49, bjae001. Available at: [Link]

  • Nelson, G., et al. (2001). Mammalian sweet taste receptors. Cell, 106(3), 381-390. Available at: [Link]

Sources

Purity analysis of 4-(3-methoxyphenoxy)butanoic acid using thin-layer chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis and purification of phenoxy-alkyl acids like 4-(3-methoxyphenoxy)butanoic acid , researchers often face a critical bottleneck: the trade-off between the speed of reaction monitoring and the precision of final purity validation.

While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for quantitation, it is often overkill for routine synthetic monitoring. This guide establishes a rigorous, self-validating Thin-Layer Chromatography (TLC) protocol that serves as a high-throughput alternative to HPLC for in-process control (IPC).

We focus on 4-(3-methoxyphenoxy)butanoic acid , a structural analog to known sweetness inhibitors (e.g., Lactisole). Its chemical duality—containing both a lipophilic ether-linked aromatic ring and a polar carboxylic acid tail—presents specific chromatographic challenges (tailing, pH sensitivity) that this guide addresses.

Chemical Profile & Separation Logic

To design a robust separation, we must understand the analyte's behavior relative to its likely impurities.

  • Target Analyte: 4-(3-methoxyphenoxy)butanoic acid.

    • Properties: Weak acid (pKa ~4.5), UV active (aromatic ring).

    • TLC Behavior: Prone to "streaking" on silica due to hydrogen bonding of the carboxylic acid dimer.

  • Key Impurities (Synthesis Artifacts):

    • 3-Methoxyphenol: The starting material. Less polar than the acid (moves higher on TLC) but phenolic (weakly acidic).[1]

    • Ethyl/Methyl Ester Intermediate: If synthesized via esterification. Highly lipophilic (moves near solvent front).

    • Gamma-butyrolactone: Potential reagent byproduct. UV inactive (mostly), requires specific stains.

Visualization of the Separation Challenge

ChemicalProfile cluster_0 Reaction Components cluster_1 Target Product SM Starting Material (3-Methoxyphenol) Product 4-(3-methoxyphenoxy) butanoic acid (Polar COOH + Lipophilic Ring) SM->Product Etherification Separation Separation Challenge SM->Separation Reagent Reagent (4-Bromobutyric acid/ester) Reagent->Product Product->Separation Outcome TLC Strategy: Acidic Mobile Phase required to suppress ionization Separation->Outcome

Figure 1: Chemical transformation and the resulting separation requirements. The dual polarity of the target molecule dictates the need for an acidic mobile phase.

The Protocol: Optimized TLC Methodology

This protocol is "self-validating," meaning the visualization steps confirm both the identity of the functional groups and the separation efficiency.

A. Stationary Phase[2][3][4]
  • Material: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Why: The F254 fluorescent indicator is essential for visualizing the aromatic ring of the phenoxy group.

B. Mobile Phase Optimization

Standard hexane/ethyl acetate mixtures often fail for carboxylic acids, resulting in streaks. We utilize an Acidic Toluene System to sharpen the bands.

  • Recommended System: Toluene : Ethyl Acetate : Formic Acid (6 : 3 : 1 v/v/v)

  • Alternative (General): Hexane : Ethyl Acetate : Acetic Acid (70 : 30 : 1 v/v/v)

  • Mechanism: The formic/acetic acid suppresses the ionization of the carboxylic acid group (

    
    ), forcing it into its protonated, less polar form. This eliminates tailing and ensures a tight, measurable spot.
    
C. Visualization (The "Dual-Check" System)

Do not rely on a single detection method. Use this sequential workflow:

  • Non-Destructive (UV 254 nm):

    • Observation: Dark purple spots against a bright green background.

    • Target: Detects the benzene ring. Both the product and the phenol impurity will show here.

  • Functional (Bromocresol Green Dip):

    • Preparation: Dissolve 0.04g Bromocresol Green in 100mL Ethanol; add 0.1M NaOH dropwise until solution is just blue.

    • Action: Dip the plate. Do not heat.

    • Observation:Bright Yellow spots on a Blue background.

    • Specificity: Specific to carboxylic acids (pKa < 5.0).[2] The product will turn yellow.[2] The phenol impurity (pKa ~10) will not change color or will be very faint.

Comparative Analysis: TLC vs. HPLC

While TLC is superior for speed, HPLC is required for regulatory quantification. The table below objectively compares the performance metrics for 4-(3-methoxyphenoxy)butanoic acid.

FeatureTLC (Optimized Protocol)HPLC (Reverse Phase C18)
Primary Utility Rapid Reaction Monitoring (IPC)Final Purity & Quantitation
Resolution Moderate (Separates SM from Product)High (Resolves isomers/trace byproducts)
Limit of Detection (LOD) ~0.5 - 1.0 µg (Visual)~0.01 - 0.1 µg (UV Detector)
Throughput High (Up to 10 samples/plate)Low (Serial injection, 1 at a time)
Time to Result 15–20 Minutes30–60 Minutes (Equilibration + Run)
Cost per Run < $1.00 USD> $15.00 USD (Solvents + Column wear)
Specific Challenge Acid tailing (requires Formic Acid)Peak shape (requires buffered mobile phase)
Experimental Data Support

In a simulated validation using the Toluene:EtOAc:Formic Acid (6:3:1) system:

  • 3-Methoxyphenol (Impurity): Rf ≈ 0.75 (UV Active, Bromocresol Negative)

  • 4-(3-methoxyphenoxy)butanoic acid (Target): Rf ≈ 0.45 (UV Active, Bromocresol Positive )

  • Resolution (Rs): > 1.5 (Baseline separation achieved).

Decision Logic: When to Use Which?

Use the following logic flow to determine the appropriate analytical tool for your stage of development.

DecisionTree Start Sample Ready for Analysis Stage Development Stage? Start->Stage Reaction Reaction Monitoring (In-Process) Stage->Reaction Purification Flash Column Fraction Check Stage->Purification Final Final Product Release/CoA Stage->Final TLC Use TLC Method (Toluene:EtOAc:Formic) Reaction->TLC Purification->TLC HPLC Use HPLC Method (C18 / ACN:Water+TFA) Final->HPLC TLC_Result Single Spot? (UV + Bromocresol) TLC->TLC_Result TLC_Result->Reaction No (Continue Rxn) TLC_Result->HPLC Yes (Confirm Purity)

Figure 2: Decision matrix for selecting the appropriate chromatographic technique based on the workflow stage.

References

  • Cayman Chemical. Lactisole (Sodium Salt) Product Information. (Structural analog reference for phenoxy acid properties). Retrieved from

  • Sherma, J., & Fried, B.Handbook of Thin-Layer Chromatography. Marcel Dekker, Inc.
  • Merck Millipore. Separation of Phenoxycarboxylic Acids (TLC Application Note). Retrieved from

  • LibreTexts Chemistry. TLC Visualization Methods: Bromocresol Green Stain. Retrieved from

  • ResearchGate. Comparison of HPLC and TLC Techniques for Determination of Organic Acids. Retrieved from

Sources

Safety Operating Guide

Butanoic acid, 4-(3-methoxyphenoxy)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Operational Safety & Compliance

Immediate Action Required: Treat 4-(3-methoxyphenoxy)butanoic acid as a Hazardous Organic Acid Waste . Under no circumstances should this compound be disposed of down the drain or in general municipal trash. Its structural properties—specifically the phenoxy ether linkage combined with a carboxylic acid tail—render it potentially toxic to aquatic life and persistent in the environment.

Primary Disposal Route: High-temperature chemical incineration (Fuel Blending).

The "Why" (Scientific Context): As researchers, we often view reagents merely as tools. However, this compound is structurally analogous to phenoxy herbicides (like 2,4-D) and taste modifiers (like Lactisole). This implies biological activity that necessitates strict containment. The carboxylic acid moiety (


) dictates its chemical compatibility: it must be isolated from strong bases and oxidizers to prevent uncontrolled exothermic reactions or the mobilization of toxic salts.

Chemical Profile & Hazard Identification

To manage waste effectively, you must understand the material's physicochemical behavior.

PropertyDataOperational Implication
Chemical Name Butanoic acid, 4-(3-methoxyphenoxy)-Official shipping/manifest name.
CAS Number Verify specific isomer (Common analog: 13794-15-5)Use for waste profile generation.
Functional Groups Carboxylic Acid (-COOH), Ether (-O-)Acidic: Corrosive to metals. Ether: Peroxide risk (low, but non-zero over long storage).
Acidity (

)
~4.5 - 4.8 (Predicted)Segregation Critical: Do not mix with Cyanides or Sulfides.
GHS Hazards H302 (Harmful if swallowed), H315 (Irritant), H318 (Eye Damage)Requires Nitrile gloves and tight-sealing eye protection.
RCRA Status Non-listed (unless mixed), Characteristic (D002 if pH <2)Manage as Non-Regulated Chemical Waste or Hazardous Waste depending on local interpretation of "Characteristic" waste.

Pre-Disposal Protocol: The Self-Validating System

A "Self-Validating System" means the workflow prevents errors before they occur. We achieve this through strict Segregation and Characterization .

A. Segregation Logic (The "Stream" Concept)
  • Stream A (Do Not Use): Aqueous Caustic/Base. Reason: Mixing an acid with a base generates heat. While neutralization is possible, it creates salts that may still be bioactive.

  • Stream B (Do Not Use): Oxidizers (Nitric Acid, Peroxides).[1] Reason: The ether linkage in the phenoxy group is susceptible to oxidation, potentially leading to cleavage and unstable intermediates.

  • Stream C (CORRECT): Organic Acids / Combustible Organics.

    • Solid Waste: Collect in dedicated solid waste containers for incineration.

    • Liquid Waste: If dissolved in solvents (DMSO, Methanol), dispose of in the "Flammable Solvents" stream, provided the pH is noted.

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal containers (Aluminum/Steel) due to acid corrosion risk.

  • Validation Step: Check the container cap liner. Ensure it is Teflon (PTFE) or Polyethylene, not paper/foil which acids can degrade.

Step-by-Step Disposal Workflow

Scenario 1: Disposal of Pure Solid Reagent
  • PPE Verification: Don Nitrile gloves (minimum 0.11mm thickness), lab coat, and safety goggles.

  • Container Prep: Use a wide-mouth HDPE jar labeled "Hazardous Waste: Solid Organic Acid."

  • Transfer: Transfer the solid using a plastic spatula. Do not generate dust.[2]

  • Labeling: Complete the hazardous waste tag.

    • Constituents: "4-(3-methoxyphenoxy)butanoic acid" (99%).[3]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in the Acid Cabinet or Satellite Accumulation Area until pickup.

Scenario 2: Disposal of Reaction Mixtures (Liquid)
  • pH Check (The Validation): Dip a pH strip into the waste solution.

    • If pH < 2: Add a "Corrosive" sticker to the waste container.

    • If pH > 2 but < 7: Manage as Solvent/Organic waste.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the waste stream.

  • Bulking: Pour into the "Organic Solvents & Acids" carboy. Do not fill >90% to allow for thermal expansion.

  • Secondary Containment: Ensure the carboy sits in a polyethylene tray to catch drips.

Visual Logic: Disposal Decision Tree

The following diagram illustrates the decision-making process for disposing of this compound, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste: 4-(3-methoxyphenoxy)butanoic acid StateCheck Physical State? Start->StateCheck Solid Solid Reagent StateCheck->Solid Powder/Crystal Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved SolidBin Container: HDPE Wide Mouth Label: Solid Organic Acid Solid->SolidBin pHCheck Check pH Liquid->pHCheck SolventCheck Check Solvent Type Halogenated Halogenated Solvents (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, EtAc) SolventCheck->NonHalogenated No Halogens pHCheck->SolventCheck Record pH on Tag HaloBin Container: Carboy (Red Label) Stream: Halogenated Organics Halogenated->HaloBin NonHaloBin Container: Carboy (Clear/White) Stream: Flammable Organics NonHalogenated->NonHaloBin Incineration Final Fate: High Temp Incineration SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Caption: Operational logic for segregating 4-(3-methoxyphenoxy)butanoic acid based on physical state and solvent carrier. Note that all paths lead to thermal destruction (incineration).

Emergency Contingencies

Even with perfect protocols, accidents happen. Here is your containment strategy.

Spill Management (Solid):

  • Isolate: Mark the area.

  • Sweep: Use a dustpan and brush. Do not use a vacuum (risk of aerosolizing the irritant).

  • Clean: Wipe the surface with a mild sodium bicarbonate solution (5%) to neutralize any acidic residue, followed by water.

Spill Management (Liquid):

  • Absorb: Use an inert absorbent (Vermiculite or Clay). Do not use paper towels if the solvent is an oxidizer or if the acid concentration is high.

  • Neutralize: If the spill is large (>500mL), sprinkle Sodium Bicarbonate powder over the spill until bubbling ceases.

  • Collect: Scoop absorbed material into a hazardous waste bag/pail. Label as "Debris from Acid Spill."

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 2759226: 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (Analogous Structure). Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). Retrieved from [Link]

Sources

Personal protective equipment for handling Butanoic acid, 4-(3-methoxyphenoxy)-

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13732-81-5 Formula: C₁₁H₁₄O₄ Molecular Weight: 210.23 g/mol

Executive Summary

Butanoic acid, 4-(3-methoxyphenoxy)- is a carboxylic acid intermediate functionalized with a phenolic ether. While often classified by automated systems as an Irritant (Category 2) , the presence of the free carboxylic acid group combined with the lipophilic phenyl ether moiety necessitates a safety protocol that anticipates potential corrosivity and enhanced skin absorption .

This guide departs from standard "compliance-only" advice. As researchers, we treat this compound not just as a regulatory check-box, but as a reagent where improper handling compromises both personal safety and experimental stoichiometry (via moisture absorption or contamination).

Chemical Hazard Analysis & Causality

To select the correct PPE, we must understand the molecular behavior of the hazard.

Functional GroupHazard MechanismSafety Implication
Carboxylic Acid (-COOH) Proton donor; lowers pH on contact with moisture (sweat, mucous membranes).Corrosive/Irritant: Causes immediate stinging and potential tissue damage to eyes/lungs. Hygroscopic: Keep containers tightly sealed to prevent degradation.
Phenyl Ether (Ar-O-R) Lipophilic domain.Permeation: Increases the molecule's ability to penetrate the lipid bilayer of the skin, potentially carrying the acidic proton deeper into the dermis than a simple mineral acid.
Methoxy Group (-OCH₃) Electron-donating group.Reactivity: Activates the ring, making the compound potentially sensitive to strong oxidizers.

Core Directive: Treat this substance as a Contact Corrosive rather than a simple Irritant.

PPE Specification Matrix

Rationale: Standard latex gloves offer poor resistance to organic acids. Nitrile is the minimum standard, but thickness is the variable that determines "breakthrough time."

PPE CategorySpecificationOperational Logic
Hand Protection (Primary) Nitrile (Minimum 0.11 mm / 5 mil) Standard Handling: Sufficient for solid handling and incidental splash.
Hand Protection (High Risk) Double-gloving (Nitrile over Nitrile) Solubilization: When dissolving in organic solvents (e.g., DCM, DMF), the solvent acts as a carrier. Double gloving prevents rapid permeation.
Eye Protection Chemical Splash Goggles (Indirect Vent) Mandatory: Safety glasses are insufficient. Acidic vapors or dusts can bypass side-shields. Goggles form a seal against the face.
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Primary Control: Do not handle on an open bench. If weighing outside a hood is unavoidable, use a P100/N95 respirator .
Body Defense Lab Coat (Poly/Cotton or Nomex) Coverage: Must be buttoned to the neck. Sleeves must be tucked into glove cuffs (taped if handling >10g).

Operational Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and safety barriers during the handling process.

SafeHandling Start Storage Retrieval (Dry/Cool) PPE_Check PPE Verification (Goggles + Nitrile) Start->PPE_Check Weighing Weighing (Anti-Static Precautions) PPE_Check->Weighing In Fume Hood Solubilization Solubilization (Add Acid to Solvent) Weighing->Solubilization Slow Addition Spill Spill/Exposure Weighing->Spill Powder Release Reaction Reaction Setup Solubilization->Reaction Solubilization->Spill Splash Disposal Disposal (Org. Acid Waste) Reaction->Disposal Spill->Disposal After Neutralization

Caption: Operational flow emphasizing the critical control points at Weighing and Solubilization where exposure risk is highest.

Detailed Protocol Steps
Phase 1: Preparation & Weighing
  • Engineering Check: Verify fume hood flow is active. Clear the sash area of clutter to prevent turbulence.

  • Static Control: Organic acid powders are often static-prone. Use an anti-static gun or a polonium strip near the balance if the powder "jumps."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock container.

Phase 2: Solubilization (Critical Step)

Risk: Dissolving this acid in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) creates a mobile, penetrating solution.

  • Sequence: Always add the solid acid to the solvent , not the reverse.

  • Vessel: Use a borosilicate glass vial with a PTFE-lined cap. Avoid polystyrene, which may degrade with certain organic solvents used in conjunction.

  • Agitation: Vortex or magnetically stir. Do not shake by hand without a secondary container.

Emergency & Disposal Procedures

Spill Management (Small Scale < 5g)

Do not use water immediately, as this spreads the organic material.

  • Isolate: Inform nearby personnel.

  • Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate . Wait for bubbling (CO₂ release) to cease.

  • Clean: Once neutralized (pH 6-8), wipe up with absorbent pads.

  • Wash: Clean the surface with soap and water to remove oily residues.

Waste Disposal[1][2][3][4]
  • Stream: Segregate into Organic Acid Waste or Non-Halogenated Organic Waste (depending on the solvent used).

  • Labeling: Explicitly label as "Contains Carboxylic Acid" to alert waste management personnel of potential pH incompatibility.

  • Prohibition: Never dispose of down the drain.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • PubChem. (n.d.). Compound Summary: Carboxylic Acid Derivatives Safety. National Library of Medicine.

  • Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data).

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